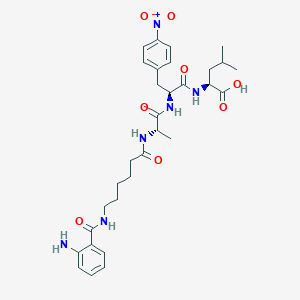![molecular formula C24H20FN5O2 B2415292 2-amino-1-(4-fluorophenethyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 848767-82-8](/img/structure/B2415292.png)
2-amino-1-(4-fluorophenethyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-(4-fluorophenethyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H20FN5O2 and its molecular weight is 429.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis Applications
The compound belongs to the broader family of pyrrolo[2,3-b]quinoxalines, which have been recognized for their importance in organic synthesis. A method for the selective halogenation of the C1–H bond in pyrrolo[1,2-a]quinoxalines has been developed, highlighting the compatibility of various functional groups including fluoro, chloro, and methylthio under the reaction conditions. This method allows for the diversification of pyrrolo[1,2-a]quinoxalines, demonstrating their utility in creating complex organic molecules (Le et al., 2021).
Fluorophore-Based Applications
Pyrrolo[2,3-b]quinoxaline derivatives, especially those with substituents that enable π-π interactions, have been synthesized and characterized for their optical properties. These compounds have shown potential as fluorophores due to their aggregation-induced emission enhancement (AIEE) properties in the presence of water and in solid state. This property is crucial for applications in materials science and sensor development, where fluorescence is a key functional attribute (Goszczycki et al., 2017).
Medicinal Chemistry Applications
The structural motif of pyrrolo[2,3-b]quinoxalines is significant in medicinal chemistry, where modifications to the core structure can lead to compounds with varied biological activities. For instance, synthesis and evaluation of novel compounds derived from pyrrolo[2,3-b]quinoxalines have led to the discovery of potential antimycobacterial agents, demonstrating the role of such compounds in drug discovery and development for infectious diseases (Kantevari et al., 2011).
Chemosensor Development
Pyrrolo[2,3-b]quinoxaline derivatives have also been explored for their potential as chemosensors. The incorporation of fluorophores into the quinoline and quinoxaline structures has led to the development of neutral anion receptors with enhanced affinities and selectivities for anions such as fluoride, chloride, and dihydrogen phosphate. This application is particularly relevant in environmental monitoring and healthcare, where sensitive and selective detection of ions is crucial (Anzenbacher et al., 2000).
Mechanism of Action
Target of Action
The primary target of SMR000148410 is Nanoluciferase (NLuc) .
Mode of Action
It is known that nluc and its derivatives interact with various substrates, leading to bioluminescence . SMR000148410, as a derivative, may interact with NLuc in a similar manner, potentially affecting its bioluminescence properties .
Biochemical Pathways
The biochemical pathways affected by SMR000148410 are likely related to the bioluminescence process of NLuc . The compound may influence the emission wavelength and substrate interactions of NLuc , thereby affecting the overall bioluminescence performance.
Result of Action
The molecular and cellular effects of SMR000148410’s action are likely tied to its influence on NLuc’s bioluminescence properties . By interacting with NLuc, SMR000148410 may alter the bioluminescence performance, potentially broadening the application of NLuc bioluminescence techniques, especially for in vivo bioluminescent imaging .
properties
IUPAC Name |
2-amino-1-[2-(4-fluorophenyl)ethyl]-N-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O2/c25-16-9-7-15(8-10-16)11-12-30-22(26)20(24(31)27-14-17-4-3-13-32-17)21-23(30)29-19-6-2-1-5-18(19)28-21/h1-10,13H,11-12,14,26H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYJCBBWULANSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CCC4=CC=C(C=C4)F)N)C(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2415214.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2415215.png)




![6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2415227.png)

![5-Methylsulfonyl-1-oxaspiro[2.3]hexane](/img/structure/B2415229.png)
